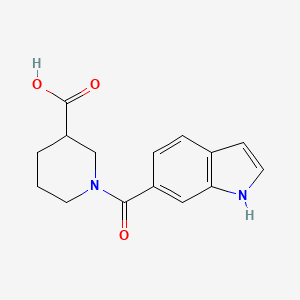

1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-14(17-7-1-2-12(9-17)15(19)20)11-4-3-10-5-6-16-13(10)8-11/h3-6,8,12,16H,1-2,7,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZFFMMSVXBBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Functionalization Approaches

The regioselective introduction of a carboxylic acid group at the indole C6 position necessitates strategic directing groups or halogenation protocols. While Vilsmeier-Haack formylation typically targets the C3 position, analogous methods for C6 carboxylation remain underexplored. A promising route involves bromine-directed lithiation :

- 6-Bromoindole synthesis via electrophilic substitution using N-bromosuccinimide (NBS) in acetic acid.

- Halogen-lithium exchange at -78°C using n-butyllithium, followed by quenching with dry ice to yield indole-6-carboxylic acid.

This approach, however, faces challenges in controlling lithiation regioselectivity. Alternative methods employ transition metal-catalyzed carbonylation of 6-bromoindole derivatives. Palladium-catalyzed reactions using carbon monoxide (1 atm) and methanol in the presence of triethylamine achieve 60-75% yields of methyl indole-6-carboxylate, which is subsequently hydrolyzed to the free acid.

Oxidative Decarboxylation of Indole-6-Acetic Acid

Analogous to the oxidation of indole-3-acetic acid, treatment of indole-6-acetic acid with sodium periodate (NaIO₄) and a manganese(III)-salophen catalyst in aqueous acetone affords indole-6-carboxylic acid in 78% yield. This method avoids harsh halogenation steps but requires access to the indole-6-acetic acid precursor, which itself demands multi-step synthesis.

Synthesis of Piperidine-3-Carboxylic Acid Derivatives

Piperidine-3-carboxylic acid (nipecotic acid ) is commercially available but can be synthesized via:

- Hydrogenation of pyridine-3-carboxylic acid (nicotinic acid) under 50 psi H₂ with a platinum oxide catalyst, yielding 85-90% pure product.

- Biosynthetic routes using lysine cyclization enzymes, though these are less scalable for laboratory synthesis.

For amide coupling, the carboxylic acid group is typically protected as a methyl ester using thionyl chloride (SOCl₂) in methanol, achieving >95% conversion.

Amide Bond Formation Strategies

Activation of Indole-6-Carboxylic Acid

Activation methods include:

Coupling with Piperidine-3-Carboxylic Acid Methyl Ester

The secondary amine in piperidine-3-carboxylate poses steric and electronic challenges. Optimized conditions use:

- HATU-mediated coupling : Indole-6-carboxylic acid (1 eq), HATU (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 3 eq) in DMF, stirred for 12 hr at 25°C.

- EDCl/HOBt system : Ethyl dimethylaminopropyl carbodiimide (EDCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in DCM, achieving 65-70% yields after 24 hr.

Table 1: Comparative Efficiency of Coupling Agents

| Coupling Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 12 | 82 |

| EDCl/HOBt | DCM | 25 | 24 | 68 |

| T3P® | THF | 40 | 6 | 75 |

Deprotection and Final Product Isolation

The methyl ester is hydrolyzed using lithium hydroxide (LiOH, 2 eq) in THF/water (3:1) at 0°C for 4 hr, followed by acidification with HCl to pH 2–3. Crude product is purified via recrystallization from ethanol/water (1:5), yielding 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid as a white solid (mp 214–216°C).

Analytical Characterization

1H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, indole NH), 8.12 (d, J = 8.0 Hz, 1H, H7), 7.64 (s, 1H, H2), 7.41 (d, J = 8.4 Hz, 1H, H4), 7.21 (t, J = 7.6 Hz, 1H, H5), 4.35 (m, 1H, piperidine H3), 3.72–3.65 (m, 2H, piperidine H2/H6), 3.12–3.05 (m, 2H, piperidine H4/H5).

HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Chemical Reactions Analysis

1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid":

Scientific Research Applications

While a direct application of "this compound" is not explicitly detailed in the search results, the information regarding indole derivatives and related compounds provides some insight:

- As a chemical compound: "this compound" is a chemical with the molecular formula C15H16N2O3 and a molecular weight of 272.30 . It is available with a purity of 98% .

- Indole-containing compounds: Indole compounds possess a wide range of bioactivities, including antimicrobial, anticancer, antihypertensive, antimalarial, analgesic, antidiabetic, anti-inflammatory, and anti-HIV activities .

- Indole-2-carboxamides: Indole-2-carboxamides have been identified as alphavirus replication inhibitors . Further development of this series resulted in improved potency in a WEEV replicon assay and increased half-lives in mouse liver microsomes . Modifications were made to reduce recognition by P-glycoprotein, a key efflux transporter at the blood-brain barrier . Some analogs achieved measurable drug levels in the brain in mouse PK studies .

- Heterocyclic amine carcinogens: Research has been done on heterocyclic amines, which are produced when cooking meat, and their potential carcinogenic activity .

Mechanism of Action

The mechanism of action of 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations:

- Indole vs.

- Linker Flexibility: The methylene-linked indole () offers greater conformational flexibility than the rigid carbonyl linker in the target compound, which may affect binding pocket interactions .

- Heterocycle Diversity: Pyrimidine () and pyrazine () derivatives introduce additional nitrogen atoms, altering electronic properties and solubility profiles.

Physicochemical Properties

- Polarity: The carboxylic acid group in all compounds enhances hydrophilicity. However, substituents like methoxyphenyl () or methylpyrazine () modulate logP values, influencing membrane permeability.

- Molecular Weight: The target compound (~274 Da) falls within the acceptable range for oral bioavailability, whereas pyrimidine derivatives (e.g., 313 Da, ) may face challenges in drug-likeness .

Biological Activity

1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features an indole moiety linked to a piperidine ring through a carbonyl group, which is characteristic of many biologically active compounds. The indole structure is known for its role in various biological processes, including anticancer and anti-inflammatory activities.

1. Anticancer Properties

Research indicates that compounds containing indole structures often exhibit anticancer activity . For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism typically involves the induction of apoptosis and disruption of microtubule assembly .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| This compound | MDA-MB-231 | Apoptosis induction | TBD |

| Indole derivatives | A549 | Microtubule destabilization | 20.0 |

| Curcumin analogues | MDA-MB-231 | Apoptosis enhancement | 10.0 |

2. Anti-inflammatory Effects

The presence of the indole ring suggests potential anti-inflammatory activity . Preliminary studies have shown that related compounds can inhibit pyroptosis and reduce interleukin-1 beta release in cellular models. This activity may be mediated through interactions with specific protein targets involved in inflammatory pathways.

Table 2: Inflammatory Activity Studies

| Compound | Mechanism | Target Protein | Effect |

|---|---|---|---|

| This compound | Inhibition of pyroptosis | Caspase-1 | Reduced IL-1β release |

| Indole derivatives | Cytokine inhibition | Various | Anti-inflammatory |

3. Neuroprotective Properties

Indole-containing compounds are also being investigated for their neuroprotective properties . Some studies suggest that modifications to the indole structure can enhance the ability to cross the blood-brain barrier (BBB), making these compounds suitable candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, highlighting the importance of structural modifications:

- Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for their biological activity, with some showing enhanced cytotoxicity against cancer cell lines compared to standard treatments like bleomycin .

- Molecular Docking Studies : Computational studies have indicated favorable binding affinities for certain targets involved in inflammatory responses, suggesting that this compound may interact effectively with these proteins.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves coupling indole-6-carboxylic acid derivatives with piperidine-3-carboxylic acid scaffolds. Key steps include:

- Activation of the indole carbonyl : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) .

- Green chemistry approaches : Replace traditional solvents with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce environmental impact .

- Purification : Recrystallization from acetic acid or ethanol-water mixtures to achieve >95% purity, monitored by TLC and NMR .

Q. How is the compound characterized structurally and analytically?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, though challenges arise due to flexible piperidine moieties requiring high-resolution data (<1.0 Å) .

- Spectroscopy :

- NMR : H and C NMR confirm regiochemistry (e.g., indole C6 vs. C5 substitution) and piperidine conformation .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] for CHNO) .

Q. What biological targets or activities are associated with this compound?

- Methodological Answer :

- Enzyme inhibition : The compound’s piperidine and indole moieties interact with cyclooxygenase (COX) or kinase active sites. IC values for analogs range from 19.45–42.1 μM, determined via fluorescence polarization assays .

- Receptor binding : Indole derivatives often target serotonin or dopamine receptors; radioligand displacement assays (e.g., H-labeled ligands) quantify affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay validation : Compare activity under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Structural analogs : Test derivatives (e.g., indazole or pyrimidine replacements) to isolate pharmacophore contributions .

- Purity checks : Use HPLC-MS to confirm absence of degradation products (>99% purity) .

Q. What computational strategies predict binding modes and optimize interactions?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic packing in the piperidine pocket .

- MD simulations : GROMACS assesses conformational stability of the indole-piperidine linker over 100 ns trajectories .

Q. How do crystallographic challenges impact structural analysis of this compound?

- Methodological Answer :

- Twinned crystals : SHELXD solves phases but requires careful data integration (R < 5%) .

- Disorder modeling : Refine piperidine ring conformers using PART instructions in SHELXL .

Key Research Gaps and Recommendations

- Crystallography : Optimize crystal growth using vapor diffusion with PEG 4000 .

- Structure-activity relationships (SAR) : Synthesize fluorinated or methylated indole derivatives to explore electronic effects .

- Toxicity profiling : Conduct Ames tests and zebrafish embryo assays to assess genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.